Scientific Field: Oncology
Application Summary: Poziotinib is used as a treatment for NSCLC, particularly targeting the pan-HER tyrosine kinase receptors.
Methods and Procedures: As an orally active, irreversible inhibitor, Poziotinib targets the epidermal growth factor receptor (EGFR) mutations that are common in NSCLC.
Application Summary: Poziotinib has been investigated for its effectiveness against breast cancer, particularly HER2-positive metastatic breast cancer.
Methods and Procedures: The drug is evaluated for its ability to inhibit tumor growth and metastasis, often compared with other tyrosine kinase inhibitors like neratinib.
Scientific Field: Pharmacology
Application Summary: Understanding the drug-drug interactions of Poziotinib is crucial for its development and clinical application.
Methods and Procedures: The cocktail method is used to evaluate the activity of cytochrome P450 enzymes (CYPs), with Poziotinib being partially metabolized by CYPs.
Results and Outcomes: Poziotinib showed varying degrees of inhibition toward certain CYP subtypes, with no significant inhibitory effects observed on others.
Application Summary: Poziotinib is studied for its role in overcoming therapeutic resistance in cancers with HER2 mutations.
Methods and Procedures: Research involves comparing Poziotinib’s effectiveness against other inhibitors in cancer cells with specific HER2 mutations.
Results and Outcomes: Poziotinib has shown to be effective against the L755S HER2 mutation, which is particularly resistant to other treatments.
Application Summary: The impact of HER2 mutations on the responsiveness to endocrine therapy in breast cancer is assessed with Poziotinib.
Methods and Procedures: Studies focus on the functional impact of HER2 mutations and the use of Poziotinib to target these mutations.
Results and Outcomes: Poziotinib has been identified as a robust antitumor agent, supporting its clinical evaluation in ER+ HER2 mutant breast cancer.
Poziotinib is a small molecule compound designed as a pan-human epidermal growth factor receptor inhibitor. It irreversibly targets and inhibits the signaling pathways of various receptors, including the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is primarily investigated for its potential in treating cancers that exhibit resistance to existing therapies, particularly in breast cancer and lung adenocarcinoma . The chemical formula for poziotinib is , with a molecular weight of approximately 491.34 g/mol .
Poziotinib acts as a selective inhibitor of HER2 with exon 20 insertion mutations. It binds competitively to the ATP-binding pocket of the HER2 protein, preventing ATP binding and subsequent phosphorylation, a crucial step in HER2 signaling []. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].
Poziotinib undergoes several metabolic transformations primarily through cytochrome P450 enzymes. Notably, it is metabolized into at least ten metabolites, with two significant ones being M1 (dihydroxylated) and M2 (demethylated), predominantly via the cytochrome P450 3A4 and 2D6 pathways . The inhibition of these enzymes can lead to altered pharmacokinetics of concomitantly administered drugs, which is an important consideration in clinical settings.
The biological activity of poziotinib is characterized by its ability to inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways. This inhibition disrupts the downstream signaling cascades responsible for cell proliferation and survival, making it effective against tumors that are resistant to other treatments. The compound has shown promising results in preclinical studies, demonstrating potent activity against both wild-type and mutant forms of the epidermal growth factor receptor, particularly the T790M mutation associated with resistance to first-line therapies .
The synthesis of poziotinib involves several steps, including the removal of protective groups and amidation reactions. A notable method includes the use of trifluoroacetic acid to remove a Boc (tert-butyloxycarbonyl) protecting group followed by coupling with appropriate amines to form the final product . Various synthetic routes have been explored to optimize yield and purity, with some methods focusing on improving the efficiency of each step while minimizing byproducts.
Poziotinib is primarily being studied for its application in oncology, particularly in treating various forms of cancer such as:
Research has demonstrated that poziotinib can significantly affect the pharmacokinetics of other drugs by inhibiting cytochrome P450 enzymes. For instance, studies have shown that it inhibits CYP2B1 and CYP2C11 activities, leading to increased systemic exposure and altered clearance rates for drugs like bupropion and tolbutamide . These interactions highlight the importance of monitoring drug-drug interactions during therapy involving poziotinib.
Several compounds share structural or functional similarities with poziotinib. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
Afatinib | Irreversible inhibitor of epidermal growth factor receptors | Broad spectrum | Effective against various mutations |
Osimertinib | Selective inhibitor for T790M mutant EGFR | High selectivity | Designed specifically for mutant forms |
Lapatinib | Dual inhibitor of epidermal growth factor receptor 2 and 1 | Moderate selectivity | Used primarily in HER2-positive breast cancer |
Uniqueness of Poziotinib:
Poziotinib is assembled through a convergent six- to seven-step sequence that builds the quinazoline core, installs the anilide, and finally appends an acryloyl-substituted piperidine side chain.
Step | Transformation (Representative conditions) | Key reagent(s) | Isolated yield | Source |
---|---|---|---|---|
1 | Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate to give 4-chloro-7-methoxyquinazoline | Phosphorus oxychloride, 70–90 °C | 85% | [1] [2] |
2 | N-arylation with 3,4-dichloro-2-fluoroaniline | Potassium carbonate, 110 °C | 78% | [1] |
3 | O-alkylation with tert-butyloxycarbonyl-protected 4-hydroxypiperidine (mesylate) | Dimethylacetamide, 70 °C, 24 h | 77% | [3] |
4 | Acidic hydrolysis of the pivalate auxiliary (if present) | Aqueous sodium hydroxide, reflux | 90% | [1] |
5 | tert-Butyloxycarbonyl deprotection of the piperidine nitrogen | Trifluoroacetic acid in dichloromethane, ambient – 40 °C | 95% | [4] |
6 | Amidation with acryloyl chloride to furnish Poziotinib free base | Acryloyl chloride in tetrahydrofuran, 0–25 °C | 72% | [5] |
7 | Optional conversion to hydrochloride salt | Concentrated hydrogen chloride, ethanol | Quantitative | [1] |
The streamlined route above affords a 37.2% overall yield on kilogram scale when telescoped without intermediate purification, representing a two-fold improvement over earlier laboratory procedures [1].
A seven-step route starting from 4-chloro-7-hydroxyquinazolin-yl pivalate introduces three deuterium atoms via methyl-d₃ iodide, followed by the standard sequence outlined above to yield d₃-Poziotinib hydrochloride [6] [7]. The overall yield is 9.02%, limited chiefly by the costly deuterated methylation. Microsomal stability testing shows the deuterated analogue possesses a hepatic half-life of 4.6 h versus 3.5 h for the prototype, indicating successful metabolic closure [6].
Parameter | Non-deuterated Poziotinib | d₃-Poziotinib | Change (%) | Source |
---|---|---|---|---|
Total synthesis steps | 6 | 7 | +17 | [1] [6] |
Overall isolated yield | 37.2% | 9.02% | –76 | [1] [6] |
In-vitro microsomal half-life | 3.5 h | 4.6 h | +31 | [6] |
Traditional trifluoroacetic acid cleavage generates isobutene, which can alkylate nucleophiles. The addition of anisole as cation scavenger lowers such side reactions below 0.1%, while aluminum trichloride provides an alternative Lewis-acid route that leaves acid-sensitive esters intact [4]. Both variants deliver near-quantitative deprotection within thirty minutes at ambient temperature.
Poziotinib exhibits highly variable solubility characteristics across different solvent systems, reflecting its lipophilic nature and specific molecular interactions [1] [2] [3]. The compound is essentially insoluble in water, with complete insolubility reported in aqueous media, which is consistent with its predicted lipophilic character (LogP = 4.47) [4] [2] [3].
In organic solvents, poziotinib demonstrates significantly enhanced solubility compared to aqueous systems. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) provide the highest solubility, with both solvents achieving approximately 20 mg/mL (corresponding to approximately 40.7 mM) [1]. This high solubility in polar aprotic solvents reflects the compound's ability to form favorable dipole-dipole interactions and hydrogen bonding with these solvents.
Ethanol provides moderate solubility at approximately 0.3 mg/mL (0.61 mM), representing a significant reduction compared to DMSO and DMF but still maintaining practical utility for laboratory applications [1]. Chloroform shows slight solubility, though specific quantitative data remains limited in current literature [5].
Poziotinib is sparingly soluble in aqueous buffers, requiring solubilization strategies for aqueous formulations [1]. A practical approach involves initial dissolution in DMSO followed by dilution with aqueous buffer, achieving approximately 0.5 mg/mL solubility in a 1:1 DMSO:PBS (pH 7.2) mixture [1]. This co-solvent approach maintains solution stability for short-term applications, though storage beyond one day is not recommended due to potential precipitation.
Solvent System | Solubility (mg/mL) | Solubility (mM) | Reference |
---|---|---|---|
Water | Insoluble | Insoluble | [2] [3] |
Ethanol | ~0.3 | ~0.61 | [1] |
DMSO | ~20 | ~40.7 | [1] [2] |
DMF | ~20 | ~40.7 | [1] |
Chloroform | Slightly soluble | Not quantified | [5] |
DMSO:PBS (1:1, pH 7.2) | ~0.5 | ~1.02 | [1] |
Poziotinib demonstrates characteristic thermal properties that are essential for understanding its stability profile and processing conditions. The compound exhibits a melting point range of 187-190°C [5] [6], indicating reasonable thermal stability under standard ambient conditions.
The predicted boiling point of 629.7±55.0°C suggests high thermal stability in the liquid phase, though this value represents computational predictions rather than experimental determination [5]. The significant difference between melting and boiling points indicates a substantial temperature range where the compound remains stable in liquid form.
Current safety data sheets indicate that the decomposition temperature has not been determined experimentally [7]. However, the compound is reported as non-flammable with no significant explosion hazard under normal conditions [7]. Flash point and ignition temperature data are listed as "not applicable" or "not determined," reflecting the solid crystalline nature of the compound under standard conditions [7].
Poziotinib maintains stability when stored at -20°C under inert atmosphere, with reported stability of ≥2 years under these conditions [1] [5]. The compound shows good stability in organic solvents during typical laboratory handling periods, though long-term stability studies in various solvent systems remain limited in available literature.
Thermal Property | Value | Method/Source |
---|---|---|
Melting Point | 187-190°C | Experimental [5] |
Boiling Point (Predicted) | 629.7±55.0°C | Computational [5] |
Decomposition Temperature | Not determined | Safety data [7] |
Storage Stability | ≥2 years at -20°C | Vendor specifications [1] |
Poziotinib exists as a crystalline solid with characteristic white to pale beige coloration [5]. The compound crystallizes with a predicted density of 1.409±0.06 g/cm³ [5], reflecting typical organic pharmaceutical solid-state properties.
While comprehensive polymorphism studies of poziotinib as an isolated compound are limited in current literature, significant structural information exists from protein-ligand complex crystallography. The crystal structure of poziotinib bound to EGFR has been determined and deposited in the Protein Data Bank (PDB entry: 7A6J), providing insights into the compound's three-dimensional conformation and binding characteristics [8].
Extensive literature searches reveal no documented polymorphs of poziotinib in current scientific databases. This absence of reported polymorphism may reflect either genuine monomorphic behavior or insufficient systematic polymorph screening studies. The compound appears to maintain consistent crystalline form across different preparation methods and vendors, suggesting relatively stable crystal packing arrangements.
Poziotinib readily forms a hydrochloride salt (poziotinib hydrochloride, CAS: 1429757-68-5) with distinct physicochemical properties [9] [10]. The hydrochloride salt exhibits a molecular formula of C₂₃H₂₂Cl₃FN₄O₃ and molecular weight of 527.8 g/mol [9], representing the addition of hydrochloric acid to the base compound.
Current literature reveals significant gaps in comprehensive solid-state characterization of poziotinib. Systematic polymorph screening, crystal structure determination of the free base, and detailed thermal analysis using techniques such as differential scanning calorimetry remain areas requiring further investigation to fully understand the compound's crystallographic behavior.
Crystallographic Aspect | Current Status | Available Information |
---|---|---|
Crystal Form | Crystalline solid | White to pale beige appearance [5] |
Polymorphism | No reports found | Literature search negative |
Crystal Structure | Limited data | EGFR complex available (PDB: 7A6J) [8] |
Salt Forms | Documented | Hydrochloride salt characterized [9] |
Density | Predicted | 1.409±0.06 g/cm³ [5] |